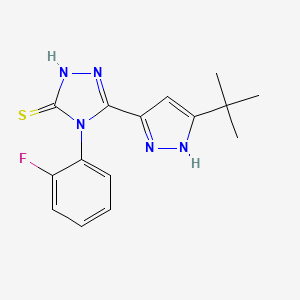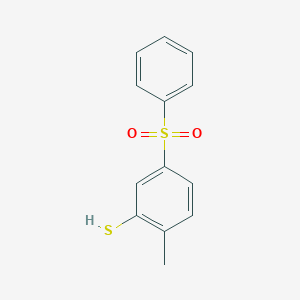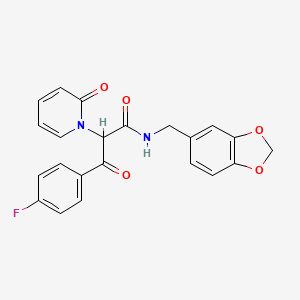
3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The starting materials usually include tert-butyl pyrazole, 2-fluorobenzaldehyde, and thiourea. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the pyrazole moiety.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution on the fluorophenyl ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in the development of new treatments for diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole and pyrazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability, lipophilicity, and ability to interact with biological targets compared to its analogs.
Propiedades
Número CAS |
879429-59-1 |
|---|---|
Fórmula molecular |
C15H16FN5S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16FN5S/c1-15(2,3)12-8-10(17-18-12)13-19-20-14(22)21(13)11-7-5-4-6-9(11)16/h4-8H,1-3H3,(H,17,18)(H,20,22) |
Clave InChI |
YTLNIDBFYDTLOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3F |
Solubilidad |
33 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B15019020.png)
![N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide](/img/structure/B15019022.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B15019023.png)
![methyl 4-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15019031.png)


![2,4-dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15019040.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15019041.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15019047.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15019055.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-5-propyl-1,3-thiazole](/img/structure/B15019059.png)
![2-bromo-6-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15019065.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15019077.png)
